molecular formula C25H44O3S B1582843 Octadecyl p-Toluenesulfonate CAS No. 3386-32-1

Octadecyl p-Toluenesulfonate

Cat. No. B1582843
CAS RN: 3386-32-1
M. Wt: 424.7 g/mol
InChI Key: IZSBVVGANRHKEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecyl p-Toluenesulfonate, also known as p-Toluenesulfonic Acid Octadecyl Ester or Stearyl p-Toluenesulfonate, is a chemical compound with the molecular formula C25H44O3S . It is a white to almost white powder or crystal .


Synthesis Analysis

Octadecyl p-Toluenesulfonate can be synthesized through a detailed procedure for monodisperse octa(ethylene glycol) p-toluenesulfonate . This method offers completely chromatography-free workup and purification, resulting in higher yields and a lower cost than alternative strategies .


Molecular Structure Analysis

The molecular structure of Octadecyl p-Toluenesulfonate is represented by the formula C25H44O3S . It has a molecular weight of 424.68 .


Chemical Reactions Analysis

Tosylates, such as Octadecyl p-Toluenesulfonate, are alkylating agents because tosylate is electron-withdrawing as well as a good leaving group . They undergo nucleophilic attack or elimination .


Physical And Chemical Properties Analysis

Octadecyl p-Toluenesulfonate is a solid at 20 degrees Celsius . It has a melting point ranging from 56.0 to 59.0 degrees Celsius . It should be stored under inert gas and is sensitive to moisture .

Scientific Research Applications

Solvolysis Studies

Octadecyl p-Toluenesulfonate has been utilized in solvolysis studies, particularly in understanding the kinetics and product determination in acetolyses. Such research contributes to a deeper understanding of the chemical properties and reactions involving p-Toluenesulfonate derivatives (Lebel & Spurlock, 1964).

Liquid-Crystalline Behavior

This compound has been found significant in the study of thermotropic liquid crystals. Specifically, alkylammonium p-toluenesulfonates exhibit smectogenic behavior, useful in understanding the thermal stability of various mesophases in liquid crystals (Ito, Matsunaga, Matsuzaki & Shimojima, 1989).

Synthesis of Oligo(Ethylene Glycol) Derivatives

In chemical synthesis, Octadecyl p-Toluenesulfonate plays a role in the production of oligo(ethylene glycol) derivatives. This includes methods for creating monodisperse compounds efficiently and without the need for chromatography, showcasing its importance in streamlining synthetic procedures (Wawro, Muraoka, Kato & Kinbara, 2016).

Surface Modification and Hydrophobicity

This chemical is also used in modifying surfaces to achieve specific hydrophobic or hydrophilic properties. For instance, it has been used in the modification of Aerosil 200 to create surfaces with varying degrees of hydrophobicity, contributing to the development of materials with controlled surface characteristics (García, Benito, Guzmán & Tiemblo, 2007).

Capillary Electrochromatography

Octadecyl p-Toluenesulfonate is integral in developing novel stationary phases for capillary electrochromatography (CEC), enhancing separation efficiency and reducing analysis time. This contributes to advancements in chromatographic techniques and analysis (Zhang & Rassi, 1998).

Environmental Analysis

In environmental studies, derivatives of Octadecyl p-Toluenesulfonate have been used for the extraction of trace pollutants from water samples. This highlights its role in environmental monitoring and pollutant analysis (Zhang, Niu, Pan, Shi & Cai, 2010).

Ion-Sensitive Electrode Development

The compound has been employed in the development of ion-sensitive electrodes, which are crucial in various analytical applications. This includes its use in creating liquid membrane electrodes with distinct selectivity and sensitivity characteristics (Hara, Okazaki & Fujinaga, 1981).

Future Directions

Octadecyl p-Toluenesulfonate is a member of the heterobifunctional oligo(ethylene glycol) derivatives family . The demand for more uniform PEGs has stimulated studies on well-defined, single-molecule polymers . This suggests potential future directions in the synthesis and application of Octadecyl p-Toluenesulfonate and similar compounds.

properties

IUPAC Name

octadecyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28-29(26,27)25-21-19-24(2)20-22-25/h19-22H,3-18,23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSBVVGANRHKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281870
Record name Octadecyl p-Toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecyl p-Toluenesulfonate

CAS RN

3386-32-1
Record name 3386-32-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23315
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octadecyl p-Toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octadecyl p-Toluenesulfonate
Reactant of Route 2
Reactant of Route 2
Octadecyl p-Toluenesulfonate
Reactant of Route 3
Reactant of Route 3
Octadecyl p-Toluenesulfonate
Reactant of Route 4
Reactant of Route 4
Octadecyl p-Toluenesulfonate
Reactant of Route 5
Reactant of Route 5
Octadecyl p-Toluenesulfonate
Reactant of Route 6
Reactant of Route 6
Octadecyl p-Toluenesulfonate

Q & A

Q1: What are the main applications of Octadecyl p-Toluenesulfonate in organic synthesis?

A1: Octadecyl p-Toluenesulfonate serves as a valuable alkylating agent in various organic reactions. Research highlights its use in:

  • Alkylation of Phenols: Octadecyl p-Toluenesulfonate reacts with phenols to produce octadecyl phenyl ethers. []
  • Reaction with Mercaptans and Thiophenols: It readily reacts with mercaptans and thiophenols, leading to the formation of corresponding octadecyl thioethers. []
  • Friedel-Crafts Alkylation: Octadecyl p-Toluenesulfonate participates in Friedel-Crafts reactions with benzene, resulting in the alkylation of the aromatic ring. []
  • Anionic Displacement Reactions: This compound undergoes anionic displacement reactions, demonstrating its versatility as a synthetic building block. []

Q2: How does the structure of Octadecyl p-Toluenesulfonate influence its reactivity?

A2: The long alkyl chain (octadecyl) in Octadecyl p-Toluenesulfonate influences its reactivity by:

  • Impacting Steric Hindrance: The bulky octadecyl group introduces steric hindrance, potentially affecting reaction rates and selectivity. []

Q3: Are there any studies investigating the reaction mechanism of Octadecyl p-Toluenesulfonate with Grignard reagents?

A3: Yes, research explored the reaction of Octadecyl p-Toluenesulfonate with p-Tolylmagnesium Bromide (a Grignard reagent). [] This study provides insights into the reaction pathway and the factors influencing product formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.